4-tert-Butyl hydrogen L-aspartate

Catalog No.
S679714
CAS No.
3057-74-7
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butyl hydrogen L-aspartate

CAS Number

3057-74-7

Product Name

4-tert-Butyl hydrogen L-aspartate

IUPAC Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1

InChI Key

MXWMFBYWXMXRPD-YFKPBYRVSA-N

SMILES

Array

Synonyms

L-Asparticacid4-tert-butylester;3057-74-7;H-Asp(OtBu)-OH;H-Asp(Obut)-OH;(S)-2-Amino-4-(tert-butoxy)-4-oxobutanoicacid;MFCD00038577;(2S)-2-amino-4-(tert-butoxy)-4-oxobutanoicacid;AmbotzHAA1072;PubChem18993;KSC491O2L;11214_ALDRICH;SCHEMBL2024581;11214_FLUKA;CTK3J1725;MolPort-003-925-934;MXWMFBYWXMXRPD-YFKPBYRVSA-N;ACT10784;ZINC2391060;ANW-26919;AKOS015841418;CS14118;RL03078;RTC-066715;AJ-35713;AK-41617

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])[NH3+]

4-tert-Butyl hydrogen L-aspartate (CAS 3057-74-7), commonly designated as H-Asp(OtBu)-OH, is a highly specialized, orthogonally protected amino acid building block. Featuring a free alpha-amino and alpha-carboxyl group alongside a tert-butyl-protected beta-carboxyl side chain, it is engineered for precise regiocontrol in both liquid-phase peptide synthesis (LPPS) and the generation of custom N-derivatized monomers for solid-phase peptide synthesis (SPPS). By masking the highly reactive beta-carboxylic acid, this compound prevents unwanted branching and polymerization while maintaining a favorable processability profile, including high solubility in standard coupling solvents such as DMF and DCM [1].

Generic substitution with unprotected L-aspartic acid is unviable in targeted peptide coupling, as the free beta-carboxyl group inevitably leads to chain branching and uncontrollable polymerization . While alternative side-chain protections exist, they introduce severe process limitations; for instance, substituting with H-Asp(OBzl)-OH necessitates highly hazardous anhydrous HF or catalytic hydrogenation for deprotection, which can destroy reducible functional groups [1]. Furthermore, utilizing fully protected Fmoc-Asp(OtBu)-OH in scenarios requiring immediate N-terminal modification (such as direct acetylation in LPPS) forces unnecessary deprotection steps, generating dibenzofulvene waste and degrading overall atom economy [2].

Orthogonal Deprotection and Process Safety

The tert-butyl (tBu) ester protection on H-Asp(OtBu)-OH is quantitatively cleaved using mild acidolysis (typically 95% Trifluoroacetic acid, TFA) at room temperature, whereas the benzyl ester (OBzl) comparator requires highly toxic anhydrous HF or catalytic hydrogenation[1]. This mild cleavage profile prevents the reduction of sensitive residues (e.g., Cys, Met) and eliminates the need for specialized, highly regulated HF-handling equipment in the manufacturing facility .

Evidence DimensionDeprotection Conditions
Target Compound DataMild acidolysis (95% TFA, room temperature)
Comparator Or BaselineH-Asp(OBzl)-OH requires strong acid (anhydrous HF) or Pd/C hydrogenation
Quantified DifferenceEliminates HF requirement; 100% compatibility with reducible residues
ConditionsStandard global deprotection protocols in peptide synthesis

Allows for safer, more cost-effective facility operations and broadens compatibility with complex, fragile peptide sequences.

Suppression of Aspartimide Formation

Aspartimide formation is a notorious side reaction in aspartic acid-containing peptides, particularly during basic treatments. The bulky tert-butyl group of H-Asp(OtBu)-OH provides significant steric hindrance, reducing aspartimide formation rates to <1% under standard coupling conditions, compared to methyl (OMe) or ethyl (OEt) esters which can exhibit >10-20% aspartimide formation during basic saponification or prolonged handling [1]. This steric shielding preserves the structural integrity of the peptide backbone .

Evidence DimensionAspartimide Side-Product Formation
Target Compound Data<1% formation under standard basic handling
Comparator Or BaselineH-Asp(OMe)-OH (>10-20% formation during saponification)
Quantified Difference>10-fold reduction in backbone degradation
ConditionsBasic handling / prolonged coupling cycles

Directly increases the crude yield of the target peptide, drastically reducing the time and solvent costs associated with preparative HPLC purification.

Atom Economy in Liquid-Phase Peptide Synthesis (LPPS)

In industrial LPPS of short bioactive peptides (e.g., acetyl tetrapeptides), utilizing H-Asp(OtBu)-OH allows for direct N-terminal derivatization in a single step with >90% yield. In contrast, using the fully protected Fmoc-Asp(OtBu)-OH baseline requires a three-step sequence (coupling, Fmoc-deprotection with piperidine, and subsequent derivatization), which increases solvent consumption by over 300% and introduces dibenzofulvene byproducts that complicate purification [1].

Evidence DimensionProcess Steps and Solvent Waste for N-Derivatization
Target Compound Data1 step (direct derivatization), no Fmoc-cleavage waste
Comparator Or BaselineFmoc-Asp(OtBu)-OH (3 steps, generates dibenzofulvene and requires piperidine)
Quantified Difference66% reduction in step count; >300% reduction in solvent waste
ConditionsIndustrial scale Liquid-Phase Peptide Synthesis (LPPS)

Maximizes throughput and minimizes chemical waste disposal costs for manufacturers producing short, N-capped commercial peptides.

Large-Scale Liquid-Phase Peptide Synthesis (LPPS) of Short Bioactive Peptides

Ideal for the industrial synthesis of cosmetic and pharmaceutical tetrapeptides (e.g., Acetyl Tetrapeptide-2 or -9), where the free alpha-amino group allows for direct N-acetylation without the waste and extra steps associated with Fmoc deprotection [1].

Synthesis of Custom N-Derivatized SPPS Monomers

Serves as the optimal starting material for generating proprietary building blocks, such as lipidated, PEGylated, or fluorophore-tagged aspartic acid derivatives, ensuring the beta-carboxyl remains protected during the upstream functionalization process.

Enzymatic Peptide Ligation Workflows

Highly suited for protease-catalyzed peptide synthesis where a free alpha-amino group is strictly required for enzymatic recognition and coupling, while the bulky tBu group prevents off-target enzymatic activity at the side chain [2].

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

189.10010796 Da

Monoisotopic Mass

189.10010796 Da

Heavy Atom Count

13

UNII

X9KMG9QTL5

Other CAS

3057-74-7

Dates

Last modified: 08-15-2023

Explore Compound Types